3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-cyanothioacetamide with suitable aromatic aldehydes in the presence of a base like trimethylamine can yield the desired thienopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-NITRO-PH)AMIDE
- 3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (3-NITRO-PH)AMIDE
- 3-AMINO-6-P-TOLYL-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BROMO-PHENYL)-AMIDE
Uniqueness
The uniqueness of 3-AMINO-6-TERT-BUTYL-4-PH-THIENO(2,3-B)PYRIDINE-2-CARBOXYLIC ACID (4-BR-PH)AMIDE lies in its specific substitution pattern and the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C24H22BrN3OS |
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Molecular Weight |
480.4 g/mol |
IUPAC Name |
3-amino-N-(4-bromophenyl)-6-tert-butyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H22BrN3OS/c1-24(2,3)18-13-17(14-7-5-4-6-8-14)19-20(26)21(30-23(19)28-18)22(29)27-16-11-9-15(25)10-12-16/h4-13H,26H2,1-3H3,(H,27,29) |
InChI Key |
GAHKADHWJWGHML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C(=C1)C3=CC=CC=C3)C(=C(S2)C(=O)NC4=CC=C(C=C4)Br)N |
Origin of Product |
United States |
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